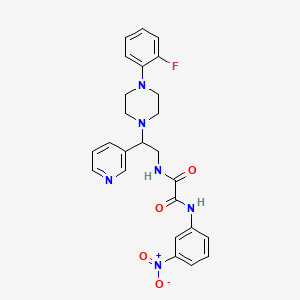
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a thiophene ring, a piperidine ring, and a sulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the furan-2-carbonyl intermediate: This step involves the acylation of furan with an appropriate acyl chloride under Friedel-Crafts conditions.
Synthesis of the thiophene derivative: The thiophene ring is introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Coupling with piperidine: The piperidine ring is introduced via a nucleophilic substitution reaction, where the thiophene intermediate reacts with a piperidine derivative.
Introduction of the sulfonyl group: The final step involves the sulfonylation of the piperidine ring using a sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or sulfone, while reduction of the carbonyl group can produce the corresponding alcohol.
Applications De Recherche Scientifique
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders and inflammation.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Materials Science: The unique combination of functional groups makes this compound suitable for the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan and thiophene rings can participate in π-π stacking interactions, while the sulfonyl group can form hydrogen bonds with target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide: This compound is unique due to its combination of functional groups, which provides a distinct set of chemical and biological properties.
This compound: Similar compounds may include those with variations in the substituents on the furan, thiophene, or piperidine rings, leading to differences in reactivity and biological activity.
Uniqueness
The uniqueness of this compound lies in its ability to combine multiple functional groups in a single molecule, offering a versatile platform for the development of new compounds with tailored properties.
Propriétés
IUPAC Name |
N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S2/c1-26(22,23)19-8-6-12(7-9-19)17(21)18-11-13-4-5-15(25-13)16(20)14-3-2-10-24-14/h2-5,10,12H,6-9,11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXVMMTUBBRUDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![rac-[(2r,3s)-2-(1-methyl-1h-imidazol-2-yl)oxan-3-yl]methanol](/img/structure/B2805904.png)
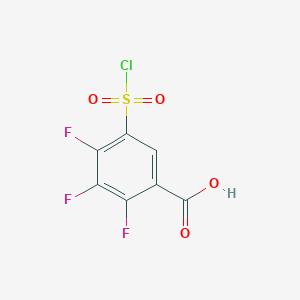
![2-(2-Methoxyphenyl)-1-{4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}ethan-1-one](/img/structure/B2805908.png)
![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide](/img/structure/B2805909.png)
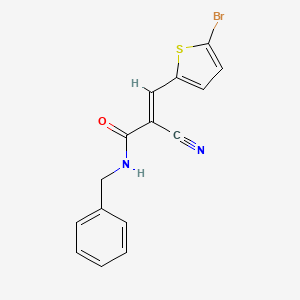

![3-(2,4-Dimethylphenyl)-3-hydroxy-1-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2805912.png)
![Methyl 2-[(4-cyano-1-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetate](/img/structure/B2805914.png)
![Methyl 3-[(4-acetylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2805919.png)
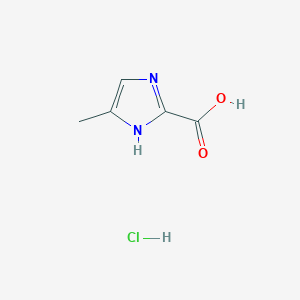
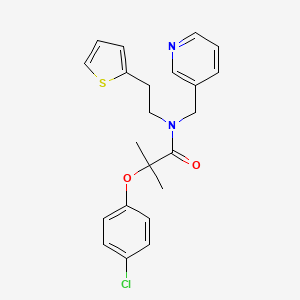
![7-fluoro-2-methyl-3-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2805922.png)
![(4-Hydroxy-4-{[(4-methoxybenzyl)sulfonyl]methyl}piperidino)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2805923.png)
